molecular formula C15H14N4O2 B10968422 N-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10968422
M. Wt: 282.30 g/mol
InChI Key: ABPCEASSOWBHCA-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a carboxamide group and substituted with a 4-methoxy-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and β-diketones under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Substitution with 4-Methoxy-2-Methylphenyl Group: The final step involves the substitution of the pyrazolo[1,5-a]pyrimidine core with the 4-methoxy-2-methylphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the purity and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly as an anti-cancer agent due to its ability to inhibit certain kinases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For example, it may inhibit kinases involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and apoptosis. The molecular targets often include cyclin-dependent kinases (CDKs) and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[1,5-a]pyrimidine derivatives with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their kinase inhibitory properties.

Uniqueness

N-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and scientific research.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H14N4O2/c1-10-8-11(21-2)4-5-12(10)17-15(20)13-9-14-16-6-3-7-19(14)18-13/h3-9H,1-2H3,(H,17,20)

InChI Key

ABPCEASSOWBHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C=CC=NC3=C2

Origin of Product

United States

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